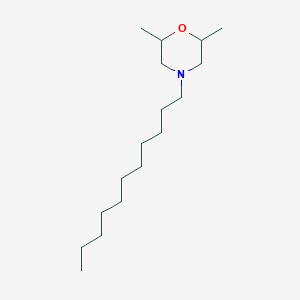

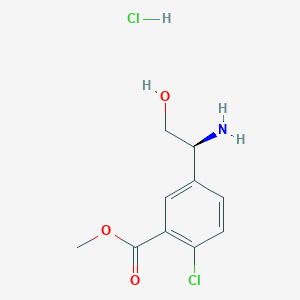

4-Methyl-6-(pyrrolidin-3-yloxy)pyrimidine hydrochloride

Übersicht

Beschreibung

The compound "4-Methyl-6-(pyrrolidin-3-yloxy)pyrimidine hydrochloride" is not directly mentioned in the provided papers. However, the papers discuss various pyrimidine derivatives and their synthesis, which can provide insights into the general characteristics and behaviors of pyrimidine compounds, including the one .

Synthesis Analysis

The synthesis of pyrimidine derivatives often involves multi-step reactions, starting from simple precursors to more complex structures. For instance, the synthesis of novel polyimides derived from a pyridine-containing aromatic dianhydride monomer involves nitro displacement, acidic hydrolysis, and cyclodehydration . Similarly, 4-arylvinyl-2,6-di(pyridin-2-yl)pyrimidines are prepared through a double cross-coupling reaction followed by aldol condensation . These methods suggest that the synthesis of "4-Methyl-6-(pyrrolidin-3-yloxy)pyrimidine hydrochloride" could also involve a series of reactions including substitutions and condensations.

Molecular Structure Analysis

The molecular structure of pyrimidine derivatives is characterized by the presence of aromatic rings, which can be almost coplanar, as seen in the crystal structure of a related compound . The presence of substituents on the pyrimidine ring can significantly affect the molecular conformation and the overall properties of the compound.

Chemical Reactions Analysis

Pyrimidine derivatives can undergo various chemical reactions, including interactions with DNA. For example, a hydrochloric acid salt of a pyrimidine derivative was found to interact with calf thymus DNA (ctDNA) by a groove mode of binding via hydrogen bonds . This suggests that "4-Methyl-6-(pyrrolidin-3-yloxy)pyrimidine hydrochloride" may also participate in similar interactions, depending on its specific functional groups and structure.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrimidine derivatives can vary widely. Some pyrimidine-containing polyimides exhibit good solubility in aprotic solvents, high thermal stability, and outstanding mechanical properties . The optical properties of pyrimidine derivatives can also be influenced by the solvent and the presence of electron-donating or electron-withdrawing groups . These findings imply that the properties of "4-Methyl-6-(pyrrolidin-3-yloxy)pyrimidine hydrochloride" would need to be studied in the context of its specific substituents and the conditions under which it is analyzed.

Wissenschaftliche Forschungsanwendungen

Interaction with Glycine Esters

The interaction of related pyrimidine compounds with glycine esters, such as 4,6-dichloropyrimidine-5-carbaldehyde, has been studied. These reactions lead to derivatives of N-(5-formylpyrimidin-4-yl)glycinate and cyclization products like pyrrolo[2,3-d]pyrimidine and pyrido[2,3-d]pyrimidine. The composition and structure of these compounds are confirmed using techniques like NMR-spectroscopy and chromatography mass-spectrometry (Zinchenko, Muzychka, Biletskiy, & Smolii, 2018).

Synthesis and Biological Activity

The synthesis and biological activity of derivatives, including 6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl]oxy}acetohydrazide derivatives, have been explored. These compounds demonstrate a pronounced plant growth stimulating effect, indicating potential agricultural applications (Pivazyan, Ghazaryan, Azaryan, & Yengoyan, 2019).

Antitumor Activity

A series of 2-amino-4-oxo-6-substituted pyrrolo[2,3-d]pyrimidines, designed as nonclassical antifolates targeting thymidylate and purine nucleotide biosynthesis, have been synthesized. These compounds exhibit antiproliferative potencies against various tumor cell lines, indicating potential in cancer treatment (Liu et al., 2015).

Nonlinear Optical Properties

Pyrimidine derivatives have been studied for their nonlinear optical (NLO) properties, highlighting their potential applications in fields like medicine and nonlinear optics. Density Functional Theory (DFT) findings show a significant NLO character, recommending these molecules for optoelectronic high-tech applications (Hussain et al., 2020).

Safety And Hazards

Zukünftige Richtungen

The development of clinically active drugs relies increasingly on the use of heterocyclic scaffolds, many of which contain nitrogen . The introduction of heteroatomic fragments in these molecules is not a random choice, considering that they are useful tools for modifying physicochemical parameters and obtaining the best ADME/Tox results for drug candidates . Thus, our study strongly indicates that the novel scaffolds of triazole-pyrimidine-based compounds can potentially be developed as neuroprotective and anti-neuroinflammatory agents .

Eigenschaften

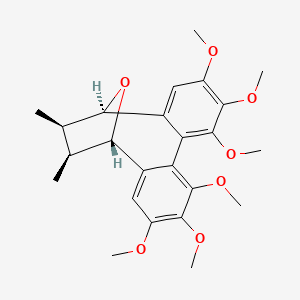

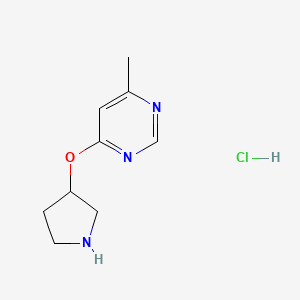

IUPAC Name |

4-methyl-6-pyrrolidin-3-yloxypyrimidine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N3O.ClH/c1-7-4-9(12-6-11-7)13-8-2-3-10-5-8;/h4,6,8,10H,2-3,5H2,1H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFDMPWLXGWXSOK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC=N1)OC2CCNC2.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14ClN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Methyl-6-(pyrrolidin-3-yloxy)pyrimidine hydrochloride | |

CAS RN |

1707367-83-6 | |

| Record name | Pyrimidine, 4-methyl-6-(3-pyrrolidinyloxy)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1707367-83-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-Methyl-N-[(E)-1-pyridin-2-ylethylideneamino]-4a,5-dihydro-2H-[1,2,4]triazino[5,6-b]indol-3-amine](/img/structure/B3028125.png)

![Dibenzo[B,D]furan-1-ylboronic acid](/img/structure/B3028129.png)

![(2S,3S)-Ethyl 3-aminobicyclo[2.2.2]octane-2-carboxylate hydrochloride](/img/structure/B3028130.png)

![2-Dodecyl-7-phenylbenzo[b]benzo[4,5]thieno[2,3-d]thiophene](/img/structure/B3028131.png)